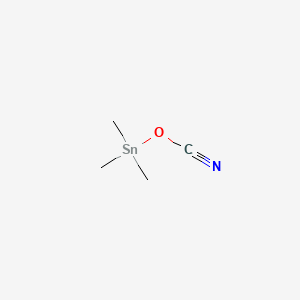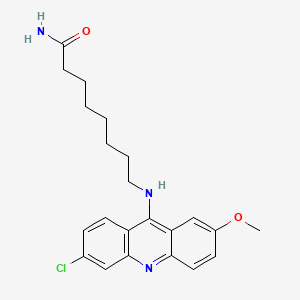
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene is an acyclic monoterpene that has been isolated as a major component from the red alga Plocamium angustum . This compound is notable for its polyhalogenated structure, which includes bromine and chlorine atoms, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce the bromine atom into the molecule . Similarly, chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as the red alga Plocamium angustum, followed by purification processes. Alternatively, large-scale synthesis can be performed using optimized halogenation reactions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of dehalogenated hydrocarbons.
Substitution: Formation of new halogenated compounds or other functionalized derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene has several scientific research applications:
Chemistry: Used as a model compound for studying halogenation reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,7-dimethylocta-2,6-diene: A related compound with a similar structure but lacking the chlorine atoms.
3,5-Dibromo-8,8-dichloro-2,6-dimethylocta-1,6-diene: Another polyhalogenated monoterpene with different halogenation patterns.
Uniqueness
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties
Propiedades
| 73328-38-8 | |
Fórmula molecular |
C10H15BrCl2 |
Peso molecular |
286.03 g/mol |
Nombre IUPAC |
8-bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene |
InChI |
InChI=1S/C10H15BrCl2/c1-7(2)9(12)5-4-8(3)10(13)6-11/h4,9-10H,1,5-6H2,2-3H3 |
Clave InChI |
DTOUOXYNUPOMPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC=C(C)C(CBr)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)



